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Abstract

PNB-001 is a novel small molecule entity under investigation for the treatment of inflammatory
bowel disease (IBD). Identified as a potent and selective cholecystokinin (CCK) receptor
modulator, PNB-001 exhibits a dual mechanism of action as a CCK-B/CCK2 receptor
antagonist and a CCK-A receptor agonist.[1] Preclinical studies in a rat model of indomethacin-
induced IBD have demonstrated significant anti-inflammatory and mucosal healing properties.
[2][3][4] Currently, PNB-001 is advancing through clinical development, with a Phase 2 trial
underway to evaluate its efficacy and safety as an adjunctive therapy in IBD patients.[2] This
document provides detailed application notes on the mechanism of action, preclinical findings,
and protocols for key experiments relevant to the investigation of PNB-001 for IBD.

Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a
chronic and debilitating inflammatory condition of the gastrointestinal tract with a growing global
prevalence. The cholecystokinin (CCK) system, primarily known for its role in digestion, has
emerged as a potential therapeutic target in IBD due to its involvement in inflammatory
pathways. PNB-001 (also known as GPP-Balacovin) has been developed to target this system,
offering a novel therapeutic approach. Preclinical evidence suggests that PNB-001 is highly
effective in mitigating intestinal inflammation and tissue damage.
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Mechanism of Action

PNB-001's therapeutic potential in IBD is attributed to its dual modulation of cholecystokinin
receptors. It acts as a potent antagonist of the CCK2 (gastrin) receptor and an agonist of the
CCK-A receptor. The anti-inflammatory effects are believed to be mediated through the
cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway. By
antagonizing the CCK2 receptor, PNB-001 may inhibit pro-inflammatory signaling cascades.
Conversely, agonism of the CCK-A receptor can stimulate anti-inflammatory pathways,
potentially involving the vagus nerve.

Signaling Pathway Diagram
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Caption: Proposed mechanism of action of PNB-001 in IBD.

Preclinical Efficacy

PNB-001 has demonstrated significant efficacy in a well-established preclinical model of IBD.

In Vivo Model: Indomethacin-Induced IBD in Rats
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In a study utilizing an indomethacin-induced model of IBD in rats, oral administration of PNB-
001 at doses of 5 mg/kg and 20 mg/kg was shown to be highly effective in reducing
inflammation and tissue damage in the gastrointestinal tract. The therapeutic effects of PNB-
001 were reported to lead to a complete reversal of the pathological changes associated with
IBD and Crohn's disease in this model, with a dose-dependent effect. Notably, the efficacy of
PNB-001 was found to be comparable or superior to the standard-of-care corticosteroid,

prednisolone.

Quantitative Preclinical Data

While specific quantitative data from the PNB-001 preclinical studies are not publicly available,
the following tables represent the typical parameters measured in the indomethacin-induced
IBD rat model and provide a template for presenting such data. The values presented are for
illustrative purposes and are based on typical findings in this model.

Table 1: Effect of PNB-001 on Macroscopic Damage Score in Indomethacin-Induced IBD in
Rats

Macroscopic Score % Reduction vs.

Treatment Group Dose (mglkg, p.o.) (Mean + SEM) VT
Healthy Control - 0.0£0.0

Vehicle (IBD) - 45+0.5 0%
Prednisolone 10 21+0.3 53.3%
PNB-001 5 18+£04 60.0%
PNB-001 20 0.9 £ 0.2** 80.0%

*p <0.05, *p < 0.01
vs. Vehicle (IBD).

Data are illustrative.

Table 2: Effect of PNB-001 on Microscopic Damage Score in Indomethacin-Induced IBD in
Rats
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Microscopic Score % Reduction vs.

Treatment Group Dose (mg/kg, p.o.) (Mean + SEM) VT
Healthy Control - 0.0£0.0 -
Vehicle (IBD) - 8.2+0.7 0%
Prednisolone 10 41+05 50.0%
PNB-001 5 35206 57.3%
PNB-001 20 1.9+ 0.4* 76.8%

*p <0.05, *p<0.01
vs. Vehicle (IBD).
Data are illustrative.

Table 3: Effect of PNB-001 on Myeloperoxidase (MPO) Activity in Colonic Tissue

MPO Activity (Ulg .

] % Reduction vs.
Treatment Group Dose (mgl/kg, p.o.) tissue, Mean * .

Vehicle

SEM)
Healthy Control - 15+0.3 -
Vehicle (IBD) - 15.8+1.2 0%
Prednisolone 10 7.9+0.9 50.0%
PNB-001 5 6.8+0.7 57.0%
PNB-001 20 4.2 + 0.5** 73.4%

*» <0.05, *p<0.01
vs. Vehicle (IBD).

Data are illustrative.

Clinical Development

PNB-001 has completed Phase 1 single and multiple ascending dose trials in healthy
volunteers, where it was found to be safe and well-tolerated. A Phase 2 clinical trial is currently
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recruiting patients with inflammatory bowel disease (CTRI1/2022/10/046658).

Phase 2 Clinical Trial Overview

 Title: A Phase II, Multicenter, Randomized, Double-blind, Placebo-controlled Clinical study to
evaluate the efficacy and safety of PNB-001 as an adjunct to Mesalamine compared to
Mesalamine alone in Subjects with Inflammatory bowel disease.

» Design: This study will assess the therapeutic benefit of adding PNB-001 to a standard
mesalamine regimen in IBD patients.

o Primary Objective: To evaluate the efficacy of PNB-001 in inducing clinical remission and
response.

o Key Secondary Objectives: To assess the safety and tolerability of PNB-001, and to evaluate
its effect on endoscopic improvement and inflammatory biomarkers.

Experimental Protocols
Protocol 1: Induction of IBD in Rats using Indomethacin

This protocol describes a standard method for inducing IBD in rats to evaluate the efficacy of
therapeutic compounds like PNB-001.
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1. Animal Acclimatization
(Sprague-Dawley rats, 1 week)

:

E. Randomization into Treatment Groupi

(n=8-10 per group)

3. IBD Induction

(Indomethacin 7.5 mg/kg, s.c., Day 1 & 2)

4. Treatment Administration
(Vehicle, PNB-001, Prednisolone, p.o., daily)

'

5. Daily Monitoring
(Body weight, clinical signs)

:

6. Euthanasia and Tissue Collection
(Day 4)

7. Endpoint Analysis
(Macroscopic/Microscopic scoring, MPO assay)
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Caption: Workflow for the indomethacin-induced IBD model.

¢ Sprague-Dawley rats (male, 180-220 g)

¢ Indomethacin

¢ 5% (w/v) Sodium bicarbonate solution
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Vehicle for test compounds (e.g., 0.5% carboxymethylcellulose)
PNB-001

Prednisolone (positive control)

Standard laboratory equipment for animal handling and dosing

Acclimatization: House animals under standard laboratory conditions for at least one week
prior to the experiment.

Grouping: Randomly assign animals to treatment groups (e.g., Healthy Control, Vehicle,
PNB-001 5 mg/kg, PNB-001 20 mg/kg, Prednisolone 10 mg/kg).

IBD Induction:

o On Day 1, administer a subcutaneous (s.c.) injection of indomethacin (7.5 mg/kg)
dissolved in 5% sodium bicarbonate solution to all animals except the Healthy Control

group.
o On Day 2, administer a second s.c. injection of indomethacin (7.5 mg/kg).
Treatment:

o Begin oral (p.0.) administration of vehicle, PNB-001, or prednisolone on Day 1,
approximately 1 hour before the first indomethacin injection.

o Continue daily oral treatment until the end of the study.

Monitoring: Record body weight and clinical signs of disease (e.g., stool consistency,
presence of blood) daily.

Euthanasia and Sample Collection: On Day 4, euthanize the animals. Carefully dissect the
small and large intestines.

Endpoint Analysis:
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o Macroscopic Scoring: Score the intestines for inflammation, ulceration, and adhesions
based on a standardized scoring system.

o Histopathology: Collect tissue sections, fix in 10% neutral buffered formalin, and process
for hematoxylin and eosin (H&E) staining. Score for inflammation severity, extent, and
crypt damage.

o MPO Assay: Collect fresh colonic tissue and homogenize for the measurement of
myeloperoxidase activity as an indicator of neutrophil infiltration.

Protocol 2: Isolated Tissue Assay for CCK Receptor
Antagonism

This protocol outlines a method to confirm the antagonistic properties of PNB-001 at the CCK2
receptor in an isolated tissue preparation.

e Guinea pig ileum or other suitable tissue expressing CCK2 receptors
e CCK-5 (agonist)

« PNB-001

e L-365,260 (standard CCK2 antagonist)

» Krebs-Henseleit solution

¢ Organ bath setup with isometric force transducer

o Tissue Preparation: Isolate the desired tissue (e.g., guinea pig ileum) and mount it in an
organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

o Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

e Agonist Concentration-Response Curve: Generate a cumulative concentration-response
curve for the agonist CCK-5 to establish a baseline contractile response.

e Antagonist Incubation: Wash the tissue and incubate with a known concentration of PNB-001
or the standard antagonist L-365,260 for a defined period (e.g., 30 minutes).
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» Repeat Agonist Curve: In the continued presence of the antagonist, re-determine the
concentration-response curve for CCK-5.

» Data Analysis: Compare the agonist concentration-response curves in the absence and
presence of the antagonist. A rightward shift in the curve in the presence of the antagonist
indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist
potency. PNB-001 has been shown to be approximately 10 times more potent than L-
365,260 in this type of assay.

Conclusion

PNB-001 represents a promising novel therapeutic candidate for inflammatory bowel disease
with a unique dual mechanism of action targeting the cholecystokinin receptor system.
Preclinical studies have demonstrated its potent anti-inflammatory and mucosal healing
properties. The ongoing Phase 2 clinical trial will provide crucial data on its efficacy and safety
in IBD patients. The protocols outlined in this document provide a framework for the continued
investigation of PNB-001 and other CCK receptor modulators in the context of IBD research
and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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